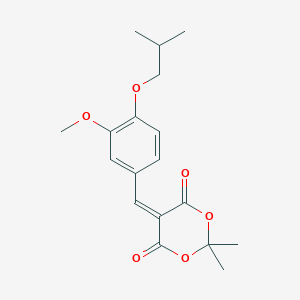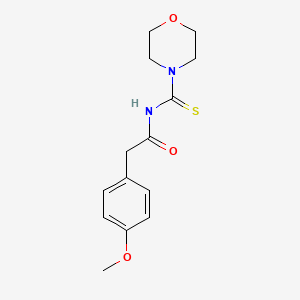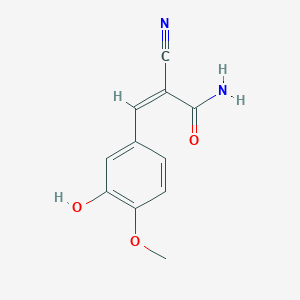
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide, also known as AG490, is a selective inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide selectively inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding site of JAK2 and preventing its activation. This leads to the inhibition of downstream signaling events mediated by STAT3, including cell proliferation, survival, and differentiation. 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has also been shown to inhibit other signaling pathways, such as the epidermal growth factor receptor (EGFR) and insulin-like growth factor-1 receptor (IGF-1R) pathways.
Biochemical and Physiological Effects:
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in vitro and in vivo. In inflammation and autoimmune disorders, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide suppresses the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and reduces disease severity in animal models. 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has several advantages for lab experiments, including its specificity and potency in inhibiting the JAK2/STAT3 signaling pathway, its availability as a commercial reagent, and its ability to inhibit multiple signaling pathways. However, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide also has some limitations, such as its potential off-target effects and its poor solubility in aqueous solutions, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide, including its potential use in combination with other therapeutic agents, its efficacy and safety in clinical trials, and its potential use as a tool for studying the JAK2/STAT3 signaling pathway in various diseases. Other future directions include the development of more potent and selective JAK2/STAT3 inhibitors, the identification of biomarkers for patient selection and monitoring, and the elucidation of the molecular mechanisms underlying 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide's effects on different cell types and diseases.
Métodos De Síntesis
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide can be synthesized through a multistep process starting from 5-chloro-2-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid group into an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-chloro-2-methoxy-5-methylphenylamine to form an amide intermediate. The final step involves the introduction of a chloro group at the 5-position of the benzene ring using thionyl chloride.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is often overactivated in cancer cells. In inflammation and autoimmune disorders, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the JAK2/STAT3 signaling pathway.
Propiedades
IUPAC Name |
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-9-6-13(15(22-3)8-12(9)18)19-16(20)11-7-10(17)4-5-14(11)21-2/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRUTTLYPMORKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)






![1-(2-furylmethyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5821738.png)

![4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde](/img/structure/B5821749.png)
